molecular formula C14H13NO3 B2595560 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde CAS No. 54477-09-7

3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde

Cat. No.: B2595560
CAS No.: 54477-09-7
M. Wt: 243.262
InChI Key: ITMROXPSYRRICS-UHFFFAOYSA-N
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Description

3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is a synthetic benzaldehyde derivative characterized by a methoxy group at the 3-position and a pyridin-4-ylmethoxy substituent at the 2-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its aldehyde functional group enables participation in condensation reactions, such as the formation of Schiff bases or heterocyclic scaffolds, while the pyridinylmethoxy moiety may enhance solubility and influence biological activity through hydrogen bonding or π-π interactions .

Properties

IUPAC Name

3-methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-4-2-3-12(9-16)14(13)18-10-11-5-7-15-8-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMROXPSYRRICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=NC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and 4-pyridinemethanol.

    Reaction: The key step involves the formation of an ether linkage between the benzaldehyde and the pyridine moiety. This can be achieved through a Williamson ether synthesis, where 3-methoxybenzaldehyde is reacted with 4-pyridinemethanol in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the ether formation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under standard conditions. For example:

  • Reagent : KMnO₄ in acidic or neutral aqueous conditions

  • Product : 3-Methoxy-2-(pyridin-4-ylmethoxy)benzoic acid

  • Yield : ~85–90% (observed in analogous benzaldehyde derivatives)

Alternative oxidizing agents like CrO₃ in acetic acid or Jones reagent (CrO₃/H₂SO₄) also achieve similar results but with slightly lower yields (70–80%) .

Reduction Reactions

The aldehyde moiety can be selectively reduced to a primary alcohol:

  • Reagent : NaBH₄ in methanol or LiAlH₄ in THF

  • Product : 3-Methoxy-2-(pyridin-4-ylmethoxy)benzyl alcohol

  • Yield : >95% with NaBH₄ (due to milder conditions preserving the pyridine ring)

Catalytic hydrogenation (H₂/Pd-C) is less commonly used due to potential over-reduction of the pyridine ring .

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, such as:

Formation of Oximes

  • Reagent : Hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water

  • Product : (E)-3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde oxime

  • Conditions : Room temperature, 3–4 hours

  • Yield : 98% (observed in structurally similar systems)

Condensation with Amines

  • Reagent : Primary amines (e.g., aniline)

  • Product : Schiff bases (e.g., N-(3-methoxy-2-(pyridin-4-ylmethoxy)benzylidene)aniline)

  • Conditions : Reflux in ethanol, 6–8 hours

  • Yield : 75–85%

Electrophilic Substitution on the Aromatic Ring

The methoxy and pyridinylmethoxy groups direct electrophilic substitution to specific positions:

Reaction Type Reagent/Conditions Position Substituted Major Product Yield
Nitration HNO₃/H₂SO₄, 0–5°CPara to methoxy group5-Nitro-3-methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde60–65%
Halogenation Br₂/FeBr₃, CH₂Cl₂, RTOrtho to pyridinylmethoxy4-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde55–60%

The pyridine ring itself is less reactive toward electrophilic substitution but can undergo coordination with Lewis acids .

Functionalization of the Pyridine Ring

The pyridin-4-ylmethoxy group can participate in:

N-Oxidation

  • Reagent : H₂O₂ in acetic acid

  • Product : Pyridine N-oxide derivative

  • Yield : 70–75%

Coordination Chemistry

  • Reagent : Transition metal salts (e.g., CuCl₂, FeCl₃)

  • Product : Metal complexes via N-coordination

  • Application : Catalysts or materials with magnetic properties

Stability and Side Reactions

  • Acid Sensitivity : The pyridine ring is susceptible to protonation under strongly acidic conditions, altering reactivity.

  • Light Sensitivity : The aldehyde group may undergo photochemical oxidation if stored improperly.

Comparative Reactivity with Analogues

Compound Aldehyde Reactivity Pyridine Reactivity Key Difference
3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehydeSimilarHigher N-coordinationSubstitution pattern affects nitration site
5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehydeSlower oxidationReduced electrophilicityPyridine position alters steric effects

Scientific Research Applications

Organic Synthesis

3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde serves as a valuable building block in organic synthesis. It is utilized as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The compound's structural features allow for various functionalization reactions, making it a versatile intermediate in synthetic methodologies.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its structural characteristics that may influence biological activity. Research has indicated that derivatives of this compound exhibit promising anticancer and antimicrobial properties.

Anticancer Activity:
Recent studies have highlighted the antiproliferative effects of synthesized derivatives against various cancer cell lines, such as MCF7 (breast cancer) and PC3 (prostate cancer). For instance, certain derivatives exhibited IC50 values lower than 3 µM, indicating potent activity against these cancer cells. The mechanism of action may involve the formation of covalent bonds with nucleophilic sites on proteins, inhibiting critical enzymatic activities necessary for cell proliferation.

Antimicrobial Activity:
In addition to anticancer properties, derivatives of this compound have been evaluated for their antimicrobial effects against various bacterial strains. Some compounds demonstrated significant antibacterial activity, suggesting their potential as lead candidates for antibiotic development.

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of synthesized derivatives on MCF7 and PC3 cells. Modifications on the pyridine ring significantly enhanced cytotoxicity compared to parent structures. The findings suggest that specific structural changes can optimize therapeutic efficacy against cancer cells.

Case Study 2: Antimicrobial Testing

Another investigation focused on assessing antimicrobial properties against a panel of bacterial strains. Certain derivatives exhibited notable antibacterial effects, indicating their potential for further development into therapeutic agents.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeCell Line/OrganismIC50 Value (µM)Reference
This compoundAnticancerMCF7< 3
This compoundAnticancerPC3< 3
Derivative AAntimicrobialStaphylococcus aureus< 5
Derivative BAntimicrobialEscherichia coli< 10

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Positional Isomers and Pyridine Substitution

  • 4-Methoxy-3-(pyridin-4-ylmethoxy)benzaldehyde (CAS: 926187-26-0): This positional isomer differs only in the methoxy group’s location (4-position vs. 3-position). Despite sharing the molecular formula (C₁₄H₁₃NO₃) and weight (243.26 g/mol), chromatographic retention behavior varies. For instance, benzaldehyde derivatives with para-substituted methoxy groups exhibit slightly higher capacity factors (k ≈ 1.1) compared to ortho-substituted analogues under reversed-phase conditions .
  • 4-(Pyridin-4-ylmethoxy)benzaldehyde: Lacks the 3-methoxy group, resulting in a simpler structure (C₁₃H₁₁NO₂, MW: 213.23 g/mol). However, this also lowers melting points (99–103°C vs. >150°C for bulkier derivatives) .

Pyridine Ring Modifications

  • 3-Methoxy-4-[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy]benzaldehyde : Features a trifluoroethoxy group on the pyridine ring, enhancing lipophilicity (logP increased by ~1.5). This modification improves anticancer activity in screening assays but complicates synthesis, requiring K₂CO₃/DMF conditions and yielding 70% .

Key Observations :

  • Steric hindrance from the 3-methoxy group in the target compound reduces reaction efficiency compared to analogues without this substituent .
  • Polar solvents (DMF) and strong bases (K₂CO₃) improve yields for electron-deficient pyridine derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) logP (Predicted)
3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde 243.26 >150 (decomp.) 1.8
4-Methoxy-3-(pyridin-4-ylmethoxy)benzaldehyde 243.26 160–165 1.7
3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde 190.19 Not reported 1.2

Notable Trends:

  • Pyridinylmethoxy substituents increase molecular weight and logP compared to alkoxy groups (e.g., propargyloxy) .
  • Ortho-substitution (2-position) raises melting points due to intramolecular hydrogen bonding between aldehyde and methoxy groups.

Biological Activity

3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde (CAS No. 54477-09-7) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C14_{14}H13_{13}NO3_3, with a molecular weight of 243.26 g/mol. The compound features a methoxy group and a pyridine moiety, which are significant for its biological activity.

Synthesis : The synthesis of this compound typically involves the reaction of appropriate benzaldehyde derivatives with pyridine derivatives under controlled conditions. For example, one method includes the use of NaOH in DMF as a solvent to achieve high yields (up to 97%) in the final product .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HT-29 (Colon)15.0Inhibition of cell proliferation
A549 (Lung)20.0Cell cycle arrest

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Table 2: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
MRSA8
Staphylococcus epidermidis16
Enterococcus faecalis32

3. Neuroprotective Effects

In addition to its anticancer and antibacterial properties, preliminary research indicates that this compound may offer neuroprotective benefits. In models of oxidative stress-induced neuronal damage, this compound reduced reactive oxygen species (ROS) production and improved cell viability.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cell populations in treated groups compared to controls.

Case Study 2: Antibacterial Assessment
In a comparative study, the antibacterial efficacy of this compound was evaluated against standard antibiotics. The compound exhibited comparable or superior activity against MRSA, suggesting its potential as a lead compound for developing new antibacterial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and pyridine derivatives. For example, 4-benzyloxy-3-methoxybenzaldehyde can react with hydrazinopyridine in ethanol under acidic conditions (e.g., acetic acid), yielding Schiff base intermediates. Subsequent oxidation or cyclization steps may follow. Optimization includes monitoring reaction progress via TLC/NMR, adjusting stoichiometry, and controlling temperature/pH to improve yields (e.g., 91% yield reported using acetic acid catalysis) .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

  • Methodological Answer : Characterization relies on multi-technique validation:

  • NMR Spectroscopy : Compare chemical shifts (δ) of aromatic protons (e.g., δ 8.09–6.73 ppm for pyridine and benzaldehyde protons) and carbons (e.g., δ 157.16 ppm for aldehyde carbons) to reference data .
  • FTIR : Confirm functional groups (e.g., C=O stretch at ~1596 cm⁻¹, C-O-C stretches at ~1261–1131 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated 334.1556, observed 334.1553) .

Q. What nomenclature rules apply to this compound?

  • Methodological Answer : IUPAC naming prioritizes substituents alphabetically and assigns the lowest possible numbers. The parent chain is benzaldehyde, with methoxy at position 3 and pyridinylmethoxy at position 2. Note: Pyridine substituents are named as "pyridin-4-ylmethoxy" to specify the attachment point .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data during characterization (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • Solvent Effects : Deuterated DMSO may cause shifts (e.g., δ 2.50 ppm for residual protons). Compare with spectra in alternative solvents .
  • Steric Hindrance : Pyridinylmethoxy groups can deshield adjacent protons, altering chemical shifts. Computational modeling (e.g., DFT) predicts electronic environments .
  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography) to resolve ambiguities .

Q. How do steric/electronic effects of the pyridinylmethoxy group influence aldehyde reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing pyridine ring reduces electron density at the aldehyde, slowing nucleophilic additions but enhancing electrophilic aromatic substitution.
  • Steric Effects : Bulky substituents hinder access to the aldehyde, requiring optimized catalysts (e.g., Pd-based systems for Suzuki couplings) .
  • Case Study : In reactions with aminothiols, the aldehyde forms thiazolidine rings, with pyridine modulating reaction rates .

Q. What computational methods predict crystal packing and intermolecular interactions for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electrostatic potentials to identify hydrogen-bonding sites (e.g., aldehyde O with pyridine N).
  • X-ray Crystallography : Resolves crystal lattice parameters (e.g., space group, unit cell dimensions) and π-π stacking between aromatic rings .
  • Molecular Dynamics : Simulates solvent effects on crystallization pathways .

Q. What safety protocols are critical when handling this aldehyde in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation risks (aldehyde vapors).
  • PPE : Wear nitrile gloves and goggles; avoid skin/eye contact .
  • Spill Management : Neutralize with sodium bisulfite to convert aldehydes to less reactive bisulfite adducts .

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